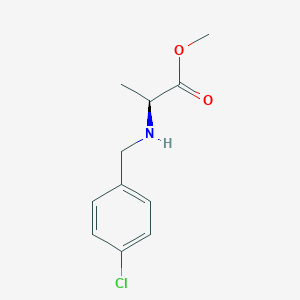

Methyl (4-chlorobenzyl)-l-alaninate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

methyl (2S)-2-[(4-chlorophenyl)methylamino]propanoate |

InChI |

InChI=1S/C11H14ClNO2/c1-8(11(14)15-2)13-7-9-3-5-10(12)6-4-9/h3-6,8,13H,7H2,1-2H3/t8-/m0/s1 |

InChI Key |

JPXYBJGQGDDOPP-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC)NCC1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(C(=O)OC)NCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Methyl 4 Chlorobenzyl L Alaninate

Chemical Transformations of the Ester Moiety

The methyl ester group is a primary site for nucleophilic acyl substitution, allowing for its conversion into other esters or amides.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. bachem.com Under basic conditions, an alkoxide nucleophile attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the original methoxide (B1231860) group yields the new ester. bachem.commasterorganicchemistry.com To drive the equilibrium towards the product, the incoming alcohol is often used as the solvent. bachem.com

Alternatively, acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a neutral alcohol molecule. bachem.com A variety of catalysts can be employed for this transformation. For instance, a highly efficient transesterification of β-keto methyl esters with benzylic alcohols has been achieved using silica-supported boric acid under solvent-free conditions, suggesting a potential green chemistry approach for similar amino acid esters. researchgate.net

Table 1: Representative Conditions for Transesterification of Amino Acid Esters

| Catalyst System | Alcohol | Conditions | Yield | Reference |

| H₂SO₄ (catalytic) | Ethanol (solvent) | Reflux | Good to Excellent | bachem.com |

| NaOEt (catalytic) | Ethanol (solvent) | Room Temp to Reflux | Good to Excellent | bachem.com |

| Silica-Boric Acid | Benzyl (B1604629) Alcohol | Solvent-free, Heat | Excellent | researchgate.net |

For Methyl (4-chlorobenzyl)-l-alaninate, reaction with a higher-boiling alcohol like benzyl alcohol in the presence of an acid or base catalyst would be expected to yield the corresponding benzyl ester.

Amidation and Peptide Coupling Reactions

The conversion of the methyl ester to an amide (aminolysis) is a fundamental transformation, particularly in the context of peptide synthesis. Direct reaction of an ester with an amine is possible but often requires heat, as the alkoxy leaving group is relatively poor. masterorganicchemistry.comchemistrysteps.com The reaction proceeds via nucleophilic addition of the amine to the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of methanol. chemistrysteps.com

More efficient amide bond formation, especially in the context of creating peptides, relies on the use of coupling reagents. Since this compound is an N-alkylated amino acid, steric hindrance can make peptide bond formation challenging. Specialized coupling reagents have been developed to overcome this. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyCLOCK (chlorodipyrrolidinocarbenium hexafluorophosphate) are known to be highly effective for coupling sterically hindered and N-methylated amino acids with minimal racemization. bachem.comuniurb.itsigmaaldrich.comiris-biotech.de These reagents activate the carboxylic acid of the incoming amino acid, which then readily reacts with the secondary amine of a compound like this compound.

Table 2: Common Coupling Reagents for Hindered Amino Acids

| Reagent | Description | Key Advantage | Reference(s) |

| HATU | Aminium salt based on HOAt | High efficiency, low racemization, effective for N-methyl amino acids. | bachem.comsigmaaldrich.com |

| PyAOP | Phosphonium salt based on HOAt | High coupling yields, useful for hindered amino acids, no toxic HMPA byproduct. | uniurb.itiris-biotech.de |

| PyCLOCK | Phosphonium salt of 6-Cl-HOBt | Does not terminate chain via guanidinylation, useful for slow couplings. | iris-biotech.de |

| COMU | Oxyma-based uronium salt | High efficiency comparable to HATU, non-explosive and less allergenic leaving group. | bachem.comsigmaaldrich.com |

Reactions Involving the Secondary Amine Functionality

The secondary amine in this compound is nucleophilic and can participate in various bond-forming reactions.

Acylation Reactions

Acylation of the secondary amine involves the introduction of an acyl group (R-C=O) and is a common method for synthesizing N-substituted amides. This can be readily achieved by reacting the amine with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. masterorganicchemistry.com For instance, the synthesis of N-acyl alanine (B10760859) methyl esters has been demonstrated by reacting L-alanine (B1666807) methyl ester hydrochloride with an acid chloride in the presence of a base like triethylamine (B128534) to neutralize the generated HCl. nih.gov This method is directly applicable to this compound to form a tertiary amide.

Further Alkylation or Derivatization

The secondary amine can be further alkylated to form a tertiary amine. Traditional methods often employ alkyl halides, but these reactions can be difficult to control and may lead to the formation of quaternary ammonium (B1175870) salts as byproducts. wikipedia.org A common procedure involves treating the N-substituted amino acid ester with a base, such as potassium carbonate, and an alkyl halide (e.g., methyl iodide) in a suitable solvent like DMF. monash.edu Phase-transfer catalysts can enhance the efficacy of this method. monash.edu

More modern and atom-economical approaches utilize alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" catalysis. nih.gov These methods, often catalyzed by ruthenium or iridium complexes, involve the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the only byproduct. nih.govorganic-chemistry.org This strategy offers a greener alternative for the synthesis of tertiary amines from secondary amine precursors like this compound.

Reactivity of the 4-Chlorophenyl Moiety in Related Systems

The 4-chlorophenyl group is generally less reactive than the other functional groups in the molecule under standard conditions. However, under specific catalytic or harsh conditions, it can undergo transformations.

One potential reaction is nucleophilic aromatic substitution (SNAr), where the chloride is replaced by a nucleophile. This reaction is typically slow for simple aryl chlorides and requires forcing conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgmasterorganicchemistry.com While the rest of the this compound molecule is not a strong electron-withdrawing group in the classical sense for activating SNAr, reactions with very strong nucleophiles under harsh conditions might effect substitution.

A more synthetically useful set of transformations involves transition-metal-catalyzed cross-coupling reactions. The carbon-chlorine bond in a benzyl chloride can participate in reactions like the Suzuki-Miyaura coupling. This palladium-catalyzed reaction couples an organoboron reagent (like an arylboronic acid) with an organic halide. youtube.comyoutube.com While aryl chlorides can be challenging substrates, benzyl chlorides are more reactive. Studies have shown the successful Suzuki coupling of benzyl chlorides and bromides with potassium aryltrifluoroborates or arylboronic acids, providing a powerful method for forming carbon-carbon bonds and synthesizing diarylmethane derivatives. rsc.orgrsc.orgnih.gov This suggests that this compound could be coupled with various arylboronic acids at the 4-chlorobenzyl position under appropriate palladium catalysis.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Halides

| Catalyst/Ligand | Base | Boron Reagent | Conditions | Yield | Reference(s) |

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Potassium Phenyltrifluoroborate | THF/H₂O, 77 °C | Good | nih.gov |

| KAPs(Ph-PPh₃)-Pd | K₂CO₃ | Phenylboronic Acid | Ethanol, 80 °C | Excellent | rsc.orgrsc.org |

| Cu(0) (for borylation) | NaOMe | B₂pin₂ | THF, Room Temp | Excellent | acs.orgacs.org |

(Note: The Cu(0) system is for the initial borylation of the halide, which can then be used in a subsequent Suzuki coupling.)

Aromatic Substitution Reactions

The benzene (B151609) ring in the 4-chlorobenzyl moiety is susceptible to electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these substitutions are influenced by the existing substituents: the chlorine atom and the methylene-l-alaninate group.

Electrophilic Aromatic Substitution:

The chlorine atom is an ortho-, para-directing deactivator, while the benzyl group is a weak ortho-, para-directing activator. In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially substitute at the positions ortho and para to the activating group and ortho to the deactivating group. In the case of the 4-chlorobenzyl group, the positions ortho to the methylene (B1212753) bridge (C2 and C6) and ortho to the chlorine (C3 and C5) are the potential sites for substitution. The interplay between the electronic effects of the chloro and the N-benzyl-l-alaninate methyl ester groups will dictate the precise regioselectivity of the reaction. For instance, nitration or halogenation would be expected to yield a mixture of products with substitution occurring on the aromatic ring.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the 4-chlorobenzyl group of this compound is generally challenging. Such reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom) to activate the ring towards nucleophilic attack. masterorganicchemistry.comnih.govyoutube.com The 4-chlorobenzyl group itself does not possess strong activation for classical SNAr mechanisms. However, under specific conditions, such as the use of strong nucleophiles and high temperatures, or through transition-metal-catalyzed processes, substitution of the chlorine atom might be achievable.

Halogen Exchange Reactions

The chlorine atom on the aromatic ring can potentially be replaced by another halogen through a halogen exchange reaction, most notably the Finkelstein reaction.

Aromatic Finkelstein Reaction:

The aromatic Finkelstein reaction, a copper-catalyzed halogen exchange, provides a method for the conversion of aryl bromides and, in some cases, aryl chlorides to aryl iodides. researchgate.netrsc.orgorganic-chemistry.orgnih.gov This reaction typically employs a copper(I) catalyst, often in conjunction with a ligand such as a diamine, and an excess of an alkali metal iodide (e.g., NaI or KI). The reaction conditions are generally mild and tolerate a variety of functional groups. While direct application on this compound is not explicitly documented in the provided search results, the principles of the copper-catalyzed aromatic Finkelstein reaction suggest its potential applicability for converting the 4-chloro derivative into its 4-iodo counterpart.

| Reaction | Catalyst/Reagents | Potential Product |

| Halogen Exchange | CuI, diamine ligand, NaI | Methyl (4-iodobenzyl)-l-alaninate |

Stereochemical Stability and Potential for Racemization

The stereochemical integrity of the chiral center at the α-carbon of the l-alanine moiety is a critical aspect of the chemistry of this compound, particularly in the context of its synthesis and subsequent reactions. d-nb.infonih.gov

The α-proton of amino acid esters is known to be susceptible to abstraction under basic conditions, which can lead to racemization through the formation of a planar enolate intermediate. creation.comresearchgate.net The N-benzylation of the amino acid ester can influence this stability.

Several factors can contribute to the racemization of N-substituted amino acid esters:

Base Strength: The presence of a strong base can facilitate the deprotonation of the α-carbon, increasing the rate of racemization. The choice of base is therefore crucial in reactions involving this compound.

Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and subsequent racemization.

Solvent: The polarity and proticity of the solvent can influence the stability of the enolate intermediate and the rate of racemization.

Reaction Time: Prolonged exposure to conditions that promote racemization will naturally lead to a greater loss of stereochemical purity.

Studies on the direct N-alkylation of α-amino acid esters have highlighted the importance of carefully controlled, base-free conditions to maintain high enantiomeric excess. d-nb.infonih.govresearchgate.net For instance, ruthenium-catalyzed N-alkylation using alcohols has been shown to proceed with excellent retention of stereochemistry. d-nb.infonih.govresearchgate.net This suggests that under appropriate reaction conditions, the stereocenter of this compound can be expected to be stable. However, care must be taken when subjecting the molecule to basic environments or elevated temperatures to prevent potential erosion of its optical purity.

| Factor | Influence on Racemization |

| Strong Base | Increases rate of racemization |

| High Temperature | Increases rate of racemization |

| Polar/Protic Solvent | Can influence enolate stability |

| Prolonged Reaction Time | Increases extent of racemization |

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Chlorobenzyl L Alaninate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For Methyl (4-chlorobenzyl)-l-alaninate, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals and confirms the covalent framework of the molecule.

Based on established chemical shift principles and data from analogous compounds like L-alanine (B1666807) esters and N-benzyl derivatives, a set of predicted ¹H and ¹³C NMR chemical shifts can be proposed. oregonstate.eduhmdb.caoregonstate.edulibretexts.org The electron-withdrawing nature of the chlorine atom and the ester functionality, along with the influence of the nitrogen atom, dictates the specific resonance frequencies of the various nuclei. oregonstate.edulibretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Name | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C=O | - | ~174-176 |

| Ar-C (quaternary, C-Cl) | - | ~132-134 |

| Ar-C (quaternary, C-CH₂) | - | ~138-140 |

| Ar-CH (ortho to CH₂) | ~7.30 | ~129-131 |

| Ar-CH (meta to CH₂) | ~7.25 | ~128-129 |

| Alanine (B10760859) α-CH | ~3.4-3.6 | ~55-58 |

| Benzyl (B1604629) CH₂ | ~3.7-3.9 | ~50-52 |

| O-CH₃ | ~3.70 | ~51-53 |

| Alanine β-CH₃ | ~1.3-1.5 | ~17-19 |

| N-H | Broad, variable | - |

Note: Predicted values are based on analogous structures and general chemical shift theory. Actual experimental values may vary based on solvent and concentration.

While 1D spectra propose the types of protons and carbons present, 2D NMR experiments are required to piece the molecular puzzle together.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.eduyoutube.com For this compound, the key expected COSY cross-peak would be between the alanine α-proton and the protons of the β-methyl group, confirming the alanine fragment. Weaker correlations might be observed between the benzylic protons and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It is exceptionally powerful for assigning carbon signals. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak, for instance, linking the ¹H signal at ~3.7 ppm to the ¹³C signal of the O-CH₃ group at ~52 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the long-range (typically 2-3 bond) ¹H-¹³C correlations that are crucial for connecting the individual spin systems. sdsu.eduyoutube.com Key HMBC correlations would definitively establish the structure:

Correlations from the benzylic CH₂ protons (~3.8 ppm) to the aromatic quaternary carbons and the alanine α-carbon would link the benzyl group to the alanine core.

Correlations from the O-CH₃ protons (~3.7 ppm) to the ester carbonyl carbon (~175 ppm) confirm the methyl ester functionality.

Correlations from the alanine α-proton (~3.5 ppm) to the ester carbonyl carbon and the β-methyl carbon would solidify the alanine structure.

As a chiral compound derived from L-alanine, assessing the enantiomeric purity is critical. This can be achieved using chiral lanthanide shift reagents (LSRs), such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃). acs.orgacs.orglibretexts.org

The mechanism involves the formation of diastereomeric complexes between the chiral LSR and the enantiomers of the analyte. libretexts.org The lone pair on the nitrogen or carbonyl oxygen of this compound would coordinate to the Lewis acidic europium center. In a chiral environment, the L-enantiomer and any contaminating D-enantiomer will form diastereomeric complexes that are no longer mirror images and thus have different NMR spectra. This results in the splitting of signals (e.g., the sharp O-CH₃ singlet) into two separate signals, one for each enantiomer. The relative integration of these peaks provides a direct quantitative measure of the enantiomeric excess (e.e.). libretexts.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the structural components of a molecule through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the elemental formula of the molecular ion. For this compound (C₁₁H₁₄ClNO₂), the theoretical exact mass can be calculated.

Theoretical Exact Mass Calculation

| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 11 | 132.000000 |

| Hydrogen | ¹H | 1.007825 | 14 | 14.10955 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.98983 |

| Total | | | | 227.071307 |

An experimental HRMS measurement yielding a value extremely close to 227.0713 Da would confirm the elemental composition of the compound.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, M⁺˙) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that helps confirm the structure. libretexts.orglibretexts.org For this compound, several key fragmentation pathways can be predicted. libretexts.orgnih.gov

Predicted MS/MS Fragmentation

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure |

|---|---|---|---|

| 227/229 | 196/198 | OCH₃ | [M - OCH₃]⁺ |

| 227/229 | 168/170 | COOCH₃ | [M - COOCH₃]⁺ |

| 227/229 | 125/127 | C₄H₈NO₂ | [4-chlorobenzyl]⁺ |

| 227/229 | 102 | C₇H₆Cl | [Alanine methyl ester - H]⁺ |

Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

The most prominent fragment is often the stable 4-chlorobenzyl cation (m/z 125/127). The loss of the methyl ester radical is also a common pathway for amino acid esters. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. researchgate.netnih.govnih.gov

Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300-3500 | Medium-Weak |

| C-H Stretch (Aromatic) | Aryl C-H | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | Alkyl C-H | 2850-2980 | Medium-Strong |

| C=O Stretch | Ester | 1735-1750 | Strong (IR) |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Strong |

| C-O Stretch | Ester | 1150-1250 | Strong (IR) |

| C-N Stretch | Amine | 1020-1250 | Medium |

| C-Cl Stretch | Aryl Halide | 1000-1100 | Strong |

Note: Values are typical ranges and can be influenced by the molecular environment and hydrogen bonding.

The IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹. researchgate.net The N-H stretch would appear as a weaker, broader band in the 3300-3500 cm⁻¹ region. In Raman spectroscopy, the aromatic ring C=C stretching and symmetric C-H stretching modes are often more prominent. nih.govarxiv.org The presence of these characteristic bands provides definitive evidence for the key functional groups within this compound.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

The three-dimensional arrangement of atoms in a crystalline solid is definitively determined by X-ray crystallography. Although a crystal structure for this compound has not been reported, we can analyze the crystallographic data of its key structural components: the 4-chlorobenzyl group and the L-alanine methyl ester moiety.

The structure of 4-chlorobenzyl chloride reveals a planar chlorobenzene (B131634) ring. mdpi.com The bond lengths and angles are standard for a substituted benzene (B151609) ring. mdpi.com The crystal structure of a closely related compound, L-alanine methyl ester hydrochloride monohydrate, provides insight into the conformation of the alaninate (B8444949) portion. nih.gov In this structure, the backbone exhibits a specific torsion angle, indicating a deviation from a fully extended conformation. nih.gov

Table 1: Crystallographic Data for 4-Chlorobenzyl Chloride

| Parameter | Value |

|---|---|

| Formula | C₇H₆Cl₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.1724 (14) |

| b (Å) | 17.714 (4) |

| c (Å) | 4.4440 (9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 722.1 (2) |

| Z | 4 |

Data sourced from a 2021 study by Aitken and Slawin. mdpi.com

Table 2: Crystallographic Data for L-Alanine Methyl Ester Hydrochloride Monohydrate

| Parameter | Value |

|---|---|

| Formula | C₄H₁₀NO₂⁺·Cl⁻·H₂O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 4.9461 (4) |

| b (Å) | 6.0134 (4) |

| c (Å) | 6.6853 (5) |

| α (°) | 101.833 (4) |

| β (°) | 93.533 (3) |

| γ (°) | 92.112 (4) |

| Volume (ų) | 194.00 (2) |

| Z | 1 |

Data sourced from a 2011 study by Hengefeld, et al. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Conformation

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their conformations in solution. As this compound possesses a chiral center at the α-carbon of the alanine residue, it is expected to be CD active.

The CD spectrum of a molecule is highly sensitive to its three-dimensional structure. Studies on L-alanine and its derivatives provide a basis for predicting the CD spectrum of the target compound. For instance, the CD spectra of L-alanine methyl ester have been reported and show characteristic bands. researchgate.net The introduction of a chromophoric group, such as the 4-chlorobenzyl group, onto the nitrogen atom will significantly influence the CD spectrum. This is because the electronic transitions of the benzyl group can couple with those of the chiral center, leading to new or enhanced CD signals.

The solvent can also play a crucial role in the observed CD spectrum by affecting the conformational equilibrium of the molecule. rsc.org For N-thiobenzoyl-L-α-amino-acids, the solvent has been shown to have a significant impact on the circular dichroism, which is indicative of an equilibrium between solvated and non-solvated species. rsc.org Therefore, the CD spectrum of this compound would likely exhibit solvent-dependent characteristics, providing valuable information about its conformational flexibility in different environments. The spectrum is anticipated to show distinct positive and negative Cotton effects, the positions and intensities of which would be determined by the preferred conformation of the N-benzyl group relative to the chiral center.

Computational and Theoretical Investigations of Methyl 4 Chlorobenzyl L Alaninate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to a molecule's behavior.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govaimspress.com A smaller energy gap suggests higher reactivity and lower stability. nih.govaimspress.com

For molecules similar in structure to Methyl (4-chlorobenzyl)-l-alaninate, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine HOMO and LUMO energies. researchgate.net The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. nih.gov The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions. This analysis of charge transfer within the molecule is crucial for understanding its potential interactions. nih.gov

Table 1: Representative Frontier Molecular Orbital Energy Data

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: The values in this table are illustrative and would be determined by specific DFT calculations for this compound.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic interactions. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red areas indicate regions of negative potential, rich in electrons, and are prone to electrophilic attack. Conversely, blue areas signify positive potential, which are electron-poor and susceptible to nucleophilic attack. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing its preferred shapes and the transitions between them. github.com

For molecules like alanine (B10760859) derivatives, MD simulations can provide insights into their flexibility and how they might interact with other molecules, such as biological receptors. nih.gov These simulations can be performed using various force fields that approximate the potential energy of the system. researchgate.net The resulting trajectories provide a wealth of information about bond lengths, angles, and dihedral angles, which define the molecule's conformation. github.com This information is critical for understanding how the molecule might behave in different environments, such as in solution or within a protein's active site. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can be used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure.

For instance, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net By comparing the calculated 1H and 13C NMR chemical shifts with experimental values, researchers can confirm the molecular structure. A good agreement between the theoretical and experimental data, often quantified by the mean absolute error (MAE), provides confidence in the assigned structure. nih.gov

Similarly, theoretical calculations can predict infrared (IR) vibrational frequencies. researchgate.net These calculated frequencies, when compared to experimental IR spectra, help in the assignment of vibrational modes to specific functional groups within the molecule.

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Parameter | Theoretical Value | Experimental Value |

| 1H NMR Chemical Shift (ppm) | Calculated Shifts | Observed Shifts |

| 13C NMR Chemical Shift (ppm) | Calculated Shifts | Observed Shifts |

| IR Frequency (cm-1) | Calculated Frequencies | Observed Frequencies |

Note: This table represents a template for comparing predicted and measured spectroscopic data for this compound.

Mechanistic Studies of Model Reactions using Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at an atomic level. chemrxiv.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. researchgate.net

For reactions involving alanine derivatives, DFT calculations can be employed to model the reaction steps. researchgate.net These studies can elucidate the role of various functional groups and the stereochemistry of the reaction. Understanding the reaction mechanism is fundamental for optimizing reaction conditions and for designing more efficient synthetic routes.

In Silico Design Principles for Derivatives

The insights gained from computational studies can be leveraged for the in silico design of new derivatives with desired properties. By modifying the structure of this compound computationally and then recalculating its properties, it is possible to predict how these changes will affect its electronic structure, reactivity, and potential biological activity.

For example, by introducing different substituents on the aromatic ring or modifying the ester group, one can tune the HOMO-LUMO gap to alter the molecule's reactivity. thaiscience.info Molecular docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, can be used to screen for derivatives with improved binding affinity to a specific biological target. nih.gov This rational design approach can significantly accelerate the discovery of new compounds with enhanced characteristics. nih.gov

Applications of Methyl 4 Chlorobenzyl L Alaninate As a Chiral Synthetic Intermediate

In Asymmetric Catalysis Development

The development of novel and efficient asymmetric catalytic systems is a cornerstone of modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Methyl (4-chlorobenzyl)-l-alaninate and its derivatives are instrumental in this field, serving as precursors to both chiral ligands for metal complexes and organocatalysts.

As Ligands for Chiral Metal Complexes

Chiral ligands are crucial components of metal-based catalysts, as they create a chiral environment around the metal center, which in turn directs the stereochemical outcome of a catalytic reaction. Amino acid derivatives, including esters like this compound, are particularly attractive as ligand precursors due to their ready availability from the chiral pool, structural diversity, and the presence of multiple coordination sites (the nitrogen and oxygen atoms). mdpi.com

The modification of the basic amino acid structure, such as the introduction of the N-(4-chlorobenzyl) group, allows for the fine-tuning of the steric and electronic properties of the resulting ligand. This tuning is critical for optimizing the catalytic activity and enantioselectivity of the metal complex. For instance, L-alanine-derived ligands have been successfully employed in the asymmetric addition of diethylzinc (B1219324) to aldehydes. psu.edu The systematic variation of substituents on the nitrogen atom and at the carboxyl group has been shown to significantly impact the enantiomeric excess (ee) of the product alcohol. psu.edu

In a related context, studies on the phase transfer Cα-alkylation of Schiff bases derived from D,L-alanine (B1666807) esters have demonstrated the effectiveness of chiral Cu(II) and Ni(II) salen complexes. nih.gov Notably, the presence of a chlorine atom on the phenyl ring of the substrate was found to increase both the chemical yield and the asymmetric induction, achieving enantiomeric excesses between 66% and 98%. nih.gov This highlights the potential of the 4-chlorobenzyl group in this compound to positively influence the stereochemical control in similar catalytic systems. The combination of the chiral backbone of L-alanine with the specific electronic and steric features of the 4-chlorobenzyl group makes this compound a promising candidate for the development of novel, highly selective chiral metal catalysts for a variety of asymmetric transformations, including C-C bond formations and reductions. mdpi.comnih.gov

Table 1: Influence of Ligand Structure on Asymmetric Addition of Diethylzinc to 4-chlorobenzaldehyde psu.edu

| Chiral Ligand (L-alanine derived) | Substituent at Hydroxyl Carbon | Product Configuration | Enantiomeric Ratio (er) |

| Ligand 1 | -CH₃, -H | (R) | - |

| Ligand 2 | -Ph, -H | (R) | - |

| Ligand 3 | -Ph, -Ph | (R) | 94:6 |

| Ligand 10 (Difluoro substituted N-benzyl) | -Ph, -Ph | (R) | 95:5 |

This table is based on data for related L-alanine-derived ligands and illustrates the principle of ligand modification.

As Organocatalyst Precursors

Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis. Pyrrolidine-based structures, often derived from amino acids, are a privileged motif in organocatalysis. acs.org The synthesis of novel organocatalysts frequently begins with readily available chiral starting materials, and L-alanine derivatives are a common choice.

For example, a well-established procedure describes the preparation of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one, a highly versatile organocatalyst, from L-alanine methyl ester hydrochloride in three steps without the need for intermediate purification. orgsyn.org This demonstrates the feasibility of converting simple alanine (B10760859) esters into complex and effective catalysts. Given this precedent, this compound represents a valuable precursor for a new generation of organocatalysts. The 4-chlorobenzyl group can be retained in the final catalyst structure to impart specific steric bulk and electronic properties, potentially influencing the catalyst's performance in reactions such as Michael additions, aldol (B89426) reactions, and α-functionalizations. acs.orgrsc.org The development of such catalysts could lead to improved enantioselectivities and broader substrate scopes for a range of important organic transformations. nih.gov

As a Building Block in the Synthesis of Complex Organic Molecules

The intrinsic chirality and functional handles of this compound make it an ideal starting point for the synthesis of more elaborate and structurally diverse organic molecules. researchgate.net Its applications in this domain range from the construction of molecules that mimic biological structures to the creation of novel materials with unique properties.

Non-Peptide Mimetic Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov A significant area of peptidomimetic research focuses on the design of non-peptide scaffolds that can reproduce the spatial arrangement of amino acid side chains in key secondary structures like α-helices. rsc.orgnih.govnyu.edu

Non-canonical amino acids, which are not one of the 20 proteinogenic amino acids, are fundamental building blocks in the creation of peptidomimetics. nih.gov this compound falls into this category due to its N-alkylation. The incorporation of such modified amino acids into a sequence can enforce specific conformations and introduce novel functionalities. nih.gov The 4-chlorobenzyl group, for instance, can engage in specific interactions with biological targets and can serve as a handle for further chemical modification. The use of amino acid esters like this compound allows for the stepwise construction of complex molecular architectures that can modulate protein-protein interactions or act as enzyme inhibitors. nih.govontosight.ai

Precursor to Advanced Materials (e.g., gelators, supramolecular assemblies)

The self-assembly of small organic molecules into well-ordered, macroscopic structures is a powerful bottom-up approach for the creation of advanced materials. Low-molecular-weight organogelators are a class of compounds that can immobilize a large volume of a liquid solvent through the formation of a three-dimensional network of self-assembled fibers. Chiral molecules, particularly amino acid derivatives, are excellent candidates for gelators due to their ability to form directional hydrogen bonds and engage in specific packing arrangements. nih.gov

Studies on (l)-alanine derivatives have shown that they can be excellent gelators, forming robust gels in various organic solvents. nih.gov For example, N-stearoyl-L-alanine methyl ester has been shown to self-assemble in soybean oil to form an organogel that can be used as an injectable, in-situ-forming implant for drug delivery. nih.gov The self-assembly process is driven by a combination of hydrogen bonding, van der Waals forces, and, in the case of aromatic derivatives, π-π stacking interactions. rsc.org The 4-chlorobenzyl group in this compound is well-suited to participate in such π-π interactions, potentially leading to the formation of stable, ordered supramolecular structures. By modifying the structure of the amino acid derivative, it is possible to control the properties of the resulting gel, such as its thermal stability and mechanical strength. nih.gov This makes this compound a promising building block for the design of new "smart" materials with applications in sensing, controlled release, and tissue engineering.

Table 2: Gelation Ability of (l)-Alanine Derivatives in Various Solvents nih.gov

| Solvent | Gelator Concentration (mg/mL) for Gel Formation |

| Cyclohexane | 5 |

| 1,4-Dioxane | 10 |

| Toluene | 10 |

| Ethyl Acetate | 20 |

| Acetone | > 50 (Insoluble) |

This table is based on data for related (l)-alanine derivatives and illustrates the principle of organogel formation.

Derivatives and Analogues of Methyl 4 Chlorobenzyl L Alaninate

Structural Modification Strategies

Structural modifications are intentionally designed to explore the chemical space around the parent molecule. These strategies are fundamental to medicinal chemistry and materials science, allowing for the optimization of a compound's characteristics.

Variation of the Ester Group

The methyl ester of Methyl (4-chlorobenzyl)-l-alaninate can be replaced with a variety of other alkyl or aryl groups, a modification that significantly influences the compound's reactivity, stability, and physical properties. The nature of this ester group can affect the molecule's susceptibility to hydrolysis and its interaction with biological targets.

A study on the chemoenzymatic polymerization of amino acid esters using the protease papain highlighted the profound impact of the ester group. nih.gov Alanine (B10760859) esters with different alcohol moieties—methyl, ethyl, benzyl (B1604629), and tert-butyl—were compared. The results demonstrated that the polymerization efficiency was dramatically enhanced when using alanine benzyl ester compared to the other esters. nih.govacs.org This suggests that the benzyl group improves the substrate's affinity for the enzyme's active site, thereby increasing reaction efficiency. nih.gov This principle can be extrapolated to derivatives of this compound, where replacing the methyl with a benzyl group could similarly enhance its interaction with specific enzymes or receptors. The introduction of substituted benzyl esters, such as 4-methoxybenzyl or 4-chlorobenzyl, can also be used to modulate the ester's stability towards acid cleavage, with electron-donating groups increasing lability and electron-withdrawing groups increasing stability. thieme-connect.de

Table 1: Effect of Ester Group on Papain-Catalyzed Polymerization of Alanine Esters

| Ester Group | Polymerization Efficiency | Rationale |

| Methyl | Low | Lower affinity for the enzyme catalyst. nih.gov |

| Ethyl | Low | Lower affinity for the enzyme catalyst. nih.gov |

| Benzyl | High | Enhances substrate affinity and broadens substrate specificity of the enzyme. nih.govacs.org |

| tert-Butyl | Low | Lower affinity for the enzyme catalyst. nih.gov |

Modifications to the N-Substituent (e.g., other benzyl derivatives, acyl groups)

The N-substituent is a critical determinant of a molecule's properties. Replacing the 4-chlorobenzyl group with other substituted benzyl moieties or with entirely different functional groups, such as acyl groups, can lead to significant changes in biological activity and chemical reactivity.

N-Benzyl Derivatives: The benzyl group at the nitrogen atom can be modified to explore structure-activity relationships (SAR). Studies on N-benzyl phenethylamines have shown that substitutions on the N-benzyl ring dramatically influence receptor binding affinity and functional activity. nih.gov Similarly, research on primary amino acid derivatives with anticonvulsant properties found that the activity of N'-benzyl 2-amino-3-methylbutanamide (B3250160) was highly sensitive to substituents on the benzyl ring. acs.org These findings indicate that modifying the electronic and steric properties of the benzyl group in this compound analogues is a viable strategy for tuning their biological profile. For instance, Nα-Benzyl-L-alanine methyl ester hydrochloride is noted as a versatile building block in peptide synthesis and for developing chiral compounds. chemimpex.com

N-Acyl Derivatives: Replacing the N-benzyl group with an N-acyl group creates an amide linkage, fundamentally altering the molecule's electronic structure and hydrogen-bonding capabilities. N-acyl amino acids and their esters are a well-studied class of compounds with diverse biological activities. scielo.org.mx For example, a series of N-benzoyl amino esters were synthesized and evaluated for antifungal activity. scielo.org.mx N-acyl alanine methyl esters (NAMEs) have been identified as structural analogues of common bacterial signaling molecules and have been investigated for their antimicrobial properties. nih.gov The synthesis of compounds like N-acetyl-N-methyl-L-alanine demonstrates methods for creating N-acylated, N-alkylated amino acids, which can serve as building blocks for more complex molecules. prepchem.com

Table 2: Examples of N-Substituent Modifications and Their Reported Context

| N-Substituent Type | Example Substituent | Reported Application/Effect | Reference |

| N-Benzyl | N-(2-methoxy)benzyl | Dramatically improved binding affinity and functional activity at 5-HT2A receptors in phenethylamines. | nih.gov |

| N-Benzyl | N-(3-fluorobenzyloxy)benzyl | Improved anticonvulsant activity in primary amino acid derivatives. | acs.org |

| N-Acyl | N-Benzoyl | Investigated for antifungal activity. | scielo.org.mx |

| N-Acyl | N-Acetyl | Used in studies of molecular conformation and as a building block. | researchgate.net |

| N-Acyl | N-(hexadec-9-enoyl) | Found in bacterial extracts as structural analogues of signaling molecules. | nih.gov |

Substituent Effects on the Aromatic Ring

Changing this substituent allows for the systematic modulation of the compound's electronic and steric character. Studies on related N-benzyl derivatives have provided clear evidence of the importance of these substituents. In a series of anticonvulsant N'-benzyl amino amides, it was found that EWGs at the 4'-position of the benzyl ring retained or improved activity, whereas electron-donating groups (EDGs) led to a loss of activity. acs.org For example, incorporating a 3-fluorophenoxymethyl group significantly enhanced anticonvulsant potency. acs.org In another context, for N6-benzyladenosine analogues acting as A3-selective adenosine (B11128) agonists, potency was enhanced by substituting the benzyl ring with nitro groups and other functionalities. biu.ac.il A 4-methoxy group (an EDG) was found to favor A3 selectivity. biu.ac.il These examples underscore that both the electronic effect (withdrawing vs. donating) and the position of the substituent are critical variables in structure-property relationship studies.

Table 3: Influence of Aromatic Ring Substituents on Activity in Related N-Benzyl Systems

| Parent Compound Class | Substituent at 4'-Position | Effect on Activity | Rationale/Observation |

| N'-Benzyl 2-amino acetamides | Electron-Withdrawing (e.g., -F, -Cl) | Activity Retained/Improved | EWGs are favorable for anticonvulsant activity in this class. acs.org |

| N'-Benzyl 2-amino acetamides | Electron-Donating (e.g., -OCH3) | Loss of Activity | EDGs are detrimental to anticonvulsant activity in this class. acs.org |

| N6-Benzyladenosines | Electron-Donating (-OCH3) | Favored A3 Receptor Selectivity | The 4-methoxy group was optimal for selectivity. biu.ac.il |

| N6-Benzyladenosines | Electron-Withdrawing (-NO2) | Enhanced A3 Receptor Potency | Nitro substitution increased potency at A3 receptors. biu.ac.il |

Stereoisomeric and Diastereomeric Analogues

Stereochemistry is a crucial aspect of molecular design, as different stereoisomers of a molecule can have vastly different interactions with chiral biological systems like enzymes and receptors. This compound is a chiral molecule due to the L-alanine (B1666807) core.

Analogues can be synthesized using the D-enantiomer of alanine, resulting in Methyl (4-chlorobenzyl)-d-alaninate, the enantiomer of the parent compound. A racemic mixture, containing equal amounts of the L- and D-isomers (DL-form), can also be prepared. The biological activities of the pure enantiomers and the racemic mixture often differ. For instance, in a study of N-benzoyl valine methyl esters, a change in the stereochemistry from the L- to the D-isomer was shown to enhance antifungal inhibitory properties. scielo.org.mx

Furthermore, the introduction of additional chiral centers into the molecule can generate diastereomers. This can be achieved by modifying the N-substituent or the ester group with a chiral moiety. Diastereomers have different physical properties (e.g., melting point, solubility) and can be separated by techniques like chromatography. They also typically exhibit distinct biological activities. A study on technetium-based imaging agents synthesized four stereoisomers of a derivative and found that minor configurational changes drastically altered the agent's renal handling and biodistribution, with one isomer showing high liver uptake while the others were rapidly cleared by the kidneys. This highlights the critical importance of stereochemical control in designing bioactive molecules.

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

Structure-Reactivity and Structure-Property Relationship (SAR) studies are systematic investigations into how a molecule's three-dimensional structure influences its reactivity and properties, such as biological activity. For the derivatives of this compound, these studies are essential for rational drug design and materials development.

The modification strategies discussed previously provide the foundation for SAR studies. By synthesizing a library of analogues with systematic variations and evaluating their properties, researchers can build a comprehensive understanding of the molecular features required for a desired effect.

Key findings from SAR studies on related compounds include:

N-Substituent Impact: In a series of alaninamide derivatives, modifications to the N-benzyl group, such as changing the substituent position from para to meta or ortho, resulted in a decrease in antiseizure activity. nih.gov This indicates a specific spatial requirement for the substituent on the benzyl ring.

Aromatic Substituent Effects: For N-benzyl phenethylamines, it was discovered that N-(2-methoxy)benzyl substitution dramatically improved both binding affinity and functional activity at serotonin (B10506) receptors compared to simpler N-alkyl groups. nih.gov This demonstrates that specific electronic and steric features on the N-benzyl group can create highly potent compounds.

Ester and Amide Variations: In the development of inhibitors for the USP1/UAF1 deubiquitinase, replacing a quinazoline (B50416) core with a pyrimidine (B1678525) and introducing a methyl group led to a significant increase in potency. acs.org This illustrates how even subtle changes to the core structure and its substituents can have a large impact on activity.

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis

The synthesis of chiral amines and their derivatives is increasingly moving towards continuous flow chemistry and automated processes. nih.gov These technologies offer significant advantages over traditional batch synthesis, including superior control over reaction parameters, enhanced safety, and improved scalability. The direct synthesis of α-chiral primary amines, which are crucial building blocks, is a key area of development. rsc.org

Future research will likely focus on adapting the synthesis of Methyl (4-chlorobenzyl)-l-alaninate to flow reactor systems. This could involve the metal-catalyzed asymmetric hydrogenation of imines or the reductive amination of ketones, which are established methods for producing chiral amines. nih.govresearchgate.net The integration of real-time monitoring and automated optimization algorithms could lead to highly efficient and on-demand production of this specific amino acid ester.

| Potential Advantages of Flow Synthesis | Description |

| Enhanced Safety | Minimizes the volume of hazardous reagents at any given time. |

| Improved Control | Precise management of temperature, pressure, and reaction time leads to higher selectivity and yield. |

| Scalability | Production can be easily scaled up by extending the operation time or using parallel reactors. |

| Automation | Reduces manual intervention, leading to higher reproducibility and efficiency. |

Exploration in Supramolecular Assembly and Self-Assembling Systems

Supramolecular chemistry, which studies chemical systems composed of multiple molecules, is a rapidly expanding field. researchgate.netwikipedia.org Chirality is a fundamental concept in this area, as the handedness of a molecule can dictate the structure and function of larger assemblies. numberanalytics.comnumberanalytics.com Amino acids and their derivatives are particularly interesting building blocks for self-assembly due to their inherent chirality and ability to form non-covalent interactions like hydrogen bonds and π-π stacking. nih.govnih.govd-nb.info

This compound, possessing a chiral center, an aromatic ring, and ester/amine functionalities, is a prime candidate for investigation in supramolecular systems. Future work could explore its ability to self-assemble or co-assemble into ordered nanostructures such as fibers, nanotubes, or hydrogels. nih.govmdpi.com Understanding how its specific molecular structure directs the formation of these assemblies could lead to the development of novel functional materials for applications in sensing, catalysis, or optics. researchgate.net The process involves the spontaneous organization of molecules through non-covalent interactions. d-nb.info

| Type of Supramolecular Assembly | Potential Application |

| Nanofibers/Nanotubes | Scaffolds for tissue engineering, drug delivery systems. |

| Hydrogels | Antimicrobial materials, controlled release of active compounds. mdpi.com |

| Chiral Surfaces | Enantioselective separation or catalysis. |

Development of Novel Analytical Methodologies for Complex Systems

The accurate analysis of chiral compounds is critical in many fields, including pharmaceuticals and materials science. wikipedia.org As research delves into more complex systems, such as biological matrices or intricate material composites, the need for advanced analytical techniques becomes more pressing. mdpi.com Current methods for chiral analysis often rely on chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), frequently using chiral stationary phases (CSPs) to separate enantiomers. wikipedia.orgnih.gov

For this compound, future research will likely focus on creating more sensitive and selective analytical methods. This could involve the development of novel CSPs specifically designed for this class of compounds or the application of tandem mass spectrometry (MS/MS) for high-sensitivity detection without extensive sample preparation. researchgate.netrsc.org Furthermore, "green" analytical methods, which use less hazardous solvents like dimethyl carbonate, are gaining traction and could be applied to the analysis of this compound. mdpi.com The development of methods for analyzing complex mixtures of chiral drugs remains a challenge. mdpi.com

| Advanced Analytical Technique | Principle and Application |

| Chiral HPLC/SFC | Separates enantiomers based on differential interactions with a chiral stationary phase. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and structural information, enabling detection in complex matrices. rsc.org |

| Capillary Electrophoresis (CE) | An effective technique for analyzing chiral drugs, offering simplicity and low cost. mdpi.comnih.gov |

| Isotope-Coded Derivatization | Allows for comparative analysis of amino acids in biological samples like human serum. researchgate.net |

Sustainable Synthesis and Catalytic Applications

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govpnas.org For the synthesis of chiral compounds, this often involves the use of highly efficient catalytic processes, including biocatalysis and asymmetric catalysis. nih.govacs.org

Future research on this compound will likely prioritize the development of more sustainable synthetic pathways. This could involve biocatalytic methods, using enzymes like transaminases or dehydrogenases, which operate under mild conditions and exhibit high stereoselectivity. nih.govnih.gov The use of heterogeneous catalysts that can be easily recovered and reused is another key area of interest for making the synthesis greener. acs.org Additionally, research may explore the potential of this compound itself, or its derivatives, to act as an organocatalyst in other asymmetric reactions, a role that many amino acids and their derivatives have been shown to play effectively.

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Using small amounts of catalysts (chemo-, bio-, or organo-) to drive reactions, replacing stoichiometric reagents. |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. pnas.org |

| Safer Solvents | Replacing volatile and toxic organic solvents with greener alternatives like water or ionic liquids. nih.gov |

| Renewable Feedstocks | Utilizing starting materials derived from renewable sources where possible. |

Predictive Modeling for Chemical Behavior and Design of Novel Chiral Compounds

In silico methods, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, have become indispensable tools in modern chemistry. nih.govnih.gov These computational approaches allow for the prediction of a molecule's properties and behavior, accelerating the design and discovery of new compounds with desired characteristics. tandfonline.comanthembio.com

For this compound, predictive modeling could be employed to forecast its interactions in biological systems, its behavior in various solvents, or its potential as a building block in supramolecular assemblies. QSAR models, which correlate chemical structure with activity, can be developed using descriptors for amino acids to predict the properties of new derivatives. nih.govresearchgate.netacs.orgacs.org By leveraging machine learning and 3D molecular representations, it is possible to improve the prediction of suitable chiral stationary phases for its separation or to design novel chiral compounds based on its scaffold with enhanced properties for specific applications. nih.govacs.org

| Modeling Approach | Objective and Utility |

| Molecular Docking | Predicts the binding orientation and affinity of the molecule to a target protein, guiding drug design. nih.gov |

| QSAR/QSAM | Develops statistical models to relate the chemical structure of derivatives to their physical or biological activity. acs.org |

| Conformational Analysis | Explores the three-dimensional shapes a molecule can adopt, which is crucial for understanding its interactions. acs.org |

| Genetic Algorithms | Can be used to search vast virtual chemical spaces to design new molecules with optimized properties. tandfonline.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (4-Chlorobenzyl)-L-Alaninate, and what methodological considerations are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via peptide coupling using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in anhydrous dichloromethane. For example, methyl L-alaninate hydrochloride can react with a 4-chlorobenzyl-derived carboxylic acid precursor under inert conditions. Post-reaction purification typically involves column chromatography (e.g., ethyl acetate as eluent) and characterization via melting point, TLC, and optical rotation .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation requires a combination of (e.g., δ values for methyl ester protons at ~3.6 ppm and aromatic protons from the 4-chlorobenzyl group at ~7.3 ppm), mass spectrometry (MS) for molecular ion validation, and polarimetry () to confirm enantiopurity. Advanced techniques like and IR spectroscopy may further resolve functional groups .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. In case of skin contact, rinse with water for 15 minutes. Avoid inhalation by working in a fume hood. Store the compound in a cool, dry environment, and dispose of waste via approved chemical disposal protocols, referencing safety data sheets for structurally similar esters .

Advanced Research Questions

Q. How can impurity profiles of this compound be systematically analyzed, and what reference standards are relevant?

- Methodological Answer : Impurity analysis requires HPLC or LC-MS with reference standards such as 4-chlorobenzophenone (CAS 134-85-0) or fenofibric acid (CAS 42017-89-0) for comparative retention times. Method validation should include spike-and-recovery experiments to quantify limits of detection (LOD) and quantitation (LOQ) for byproducts like de-esterified analogs or chlorinated side products .

Q. What strategies are effective in resolving crystallographic forms of this compound derivatives, and how does polymorphism impact bioactivity?

- Methodological Answer : Crystallization trials using solvent/anti-solvent systems (e.g., ethanol/water) or thermal gradient methods can isolate polymorphs. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are critical for identifying crystalline phases. Polymorph stability under humidity and temperature should be tested to correlate with dissolution rates and bioavailability, as seen in related antiviral esters like GS-9131 .

Q. How can multicomponent reactions (MCRs) be leveraged to synthesize structurally diverse analogs of this compound?

- Methodological Answer : MCRs like Ugi or Passerini reactions enable rapid diversification. For example, reacting methyl L-alaninate with 4-chlorobenzaldehyde, isocyanides, and carboxylic acids can generate peptidomimetics. Optimize solvent (e.g., methanol or THF), temperature (25–60°C), and catalyst (e.g., Sc(OTf)) to enhance regioselectivity. Post-synthetic modifications (e.g., hydrolysis of esters) can further expand the library .

Q. What computational and experimental approaches are suitable for studying the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Simulate hydrolysis kinetics using density functional theory (DFT) to identify vulnerable sites (e.g., ester linkage). Experimentally, incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via HPLC. Compare with analogs (e.g., methyl 3-cyanobenzoate) to assess electronic effects of substituents on stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.